CDK2/Cyclin A Inhibition: 50-Fold Potency Gain Conferred by N-Phenylamino Substitution
6-Chloro-N-phenylpyrazin-2-amine exhibits substantially greater CDK2/cyclin A inhibitory activity compared to its des-phenyl analog 6-chloropyrazin-2-amine. In the same radiometric assay measuring [gamma-33P]-ATP incorporation into histone H1 at pH 7.2 and 22 °C, the target compound demonstrated an IC50 of 7,000 nM, whereas 6-chloropyrazin-2-amine showed an IC50 of 350,000 nM [1][2]. This represents a 50-fold improvement in potency attributable to the N-phenylamino extension, likely through additional hydrophobic contacts and hydrogen-bond interactions within the ATP-binding pocket.
| Evidence Dimension | CDK2/Cyclin A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.00 × 10³ nM (7.0 µM) |
| Comparator Or Baseline | 6-Chloropyrazin-2-amine: IC50 = 3.50 × 10⁵ nM (350 µM) |
| Quantified Difference | 50-fold lower IC50 (improved potency) |
| Conditions | Radiometric assay; [gamma-33P]-ATP incorporation into histone H1; pH 7.2; T = 22 °C; CDK2/cyclin A (Homo sapiens) |
Why This Matters
For CDK2-targeted fragment-based drug discovery, the phenylamino group is not decorative but functionally essential—procuring the des-phenyl analog would yield a 50-fold less active starting point, wasting screen resources and misleading SAR interpretation.
- [1] BindingDB. BDBM24630: 6-chloro-N-phenylpyrazin-2-amine – CDK2/Cyclin A IC50 = 7.00E+3 nM. Assay ID 1, Entry ID 2788. BindingDB, UCSD. https://bindingdb.org View Source
- [2] BindingDB. BDBM24626: 6-chloropyrazin-2-amine – CDK2 IC50 = 3.50E+5 nM. CHEMBL191632. BindingDB, UCSD. https://bindingdb.org View Source
